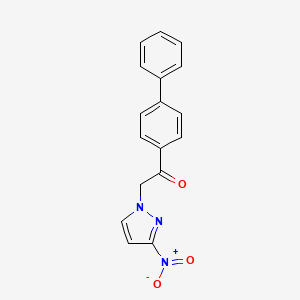
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one is a synthetic compound with a wide range of applications in scientific research. It is a nitro-pyrazole derivative, which is an important class of compounds due to its ability to interact with a variety of biological systems, including proteins and enzymes. The compound has been widely studied for its potential therapeutic applications, as well as its ability to act as a catalyst in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Analysis
Research into compounds structurally related to 2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one focuses on their synthesis and structural analysis. For example, Delgado et al. (2020) synthesized and characterized a pyrazoline compound, emphasizing the use of Hirshfeld surface analysis to visualize intermolecular interactions within the crystal structure. This kind of analysis is crucial for understanding how these compounds interact at the molecular level, which can inform their potential applications in materials science and pharmaceuticals (Delgado et al., 2020).
Synthesis and Reactivity
The synthesis and reactivity of compounds related to this compound have been explored in various studies. For instance, Vafazadeh et al. (2020) reported on a Nickel(II) complex involving a ligand derived from acetohydrazide, demonstrating the potential for creating complex structures with unique properties through the careful selection of reactants and conditions (Vafazadeh et al., 2020).
Molecular Interactions and Hydrogen Bonding
Investigations into the molecular interactions and hydrogen bonding of related compounds reveal insights into their structural stability and potential for forming specific molecular assemblies. Portilla et al. (2007) studied two isomeric reaction products, highlighting the role of hydrogen bonding in forming stable molecular structures, which could have implications for designing drugs and functional materials (Portilla et al., 2007).
Computational Studies and Theoretical Insights
Computational studies, such as those conducted by Szlachcic et al. (2020), provide theoretical insights into the properties of pyrazole derivatives. These studies often explore the impact of intramolecular hydrogen bonding on reactivity and stability, offering valuable information for the development of new compounds with optimized properties (Szlachcic et al., 2020).
Crystal Structure and Molecular Modeling
Crystal structure analysis and molecular modeling are key methods used to understand the detailed properties of these compounds. Kumar et al. (2022) reported on the crystal structure, spectroscopic characterization, and Hirshfeld surface analysis of a pyrazole derivative, which included molecular modeling studies to explore potential protein binding modes. Such research is critical for the development of pharmaceuticals and materials with specific functional attributes (Kumar et al., 2022).
Eigenschaften
IUPAC Name |
2-(3-nitropyrazol-1-yl)-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16(12-19-11-10-17(18-19)20(22)23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSGUKJMHNSTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=CC(=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 96%](/img/structure/B6330437.png)
![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 97%](/img/structure/B6330438.png)

amine hydrochloride](/img/structure/B6330454.png)



